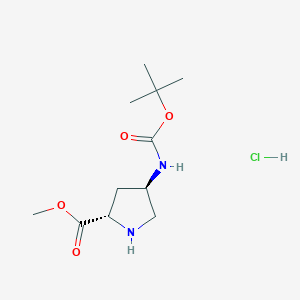

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride

Description

Chiral Ligand-Mediated Deprotonation Pathways

The enantioselective lithiation of N-Boc pyrrolidine derivatives represents a cornerstone in accessing chiral pyrrolidine scaffolds. This methodology relies on the use of chiral diamines (e.g., sparteine derivatives) to direct the lithiation of prochiral protons. For instance, sec-butyllithium or isopropyllithium in the presence of (−)-sparteine or its analogs enables the removal of the pro-R or pro-S proton, respectively, with high enantioselectivity.

Key Findings :

- Sparteine-Derived Diamines : The N-Me-substituted diamine (least sterically hindered) achieves the highest enantioselectivity (er 95:5) by favoring the removal of the pro-R proton. This contrasts with (−)-sparteine, which induces the opposite stereochemical outcome.

- Computational Insights : Density Functional Theory (DFT) studies at the B3P86/6-31G* level corroborate experimental results, identifying low-energy transition states for proton transfer (ΔH⧧ = 11.1 kcal/mol, ΔG⧧ = 11.5 kcal/mol). Steric hindrance in bulkier diamines (e.g., N-iPr) prevents productive complexation, even with comparable activation energies.

| Diamine Substituent | Proton Removed | Enantiomeric Ratio (er) | ΔH⧧ (kcal/mol) | ΔG⧧ (kcal/mol) |

|---|---|---|---|---|

| N-Me | pro-R | 95:5 | 11.1 | 11.5 |

| N-Et | pro-R | 90:10 | 11.3 | 11.6 |

| N-iPr | pro-R | No product | 11.7 | 11.8 |

Temperature-Dependent Configurational Stability

Recent advances have expanded the scope of lithiation-trapping reactions to "high" temperatures (−30°C to 0°C), enabling shorter reaction times and improved scalability. For example:

- Batch Conditions : In 2-methyltetrahydrofuran (2-MeTHF), diamine-free lithiation of N-Boc pyrrolidine at −20°C or 0°C yields α-substituted pyrrolidines (e.g., silylated derivatives) in 50–69% yields.

- Flow Chemistry : A flow process using sec-butyllithium, tetramethylethylenediamine (TMEDA), and THF at 0°C achieves 59% yield in 5 seconds, highlighting the feasibility of continuous synthesis.

Mechanistic Implications :

- Intermediate Instability : Prolonged lithiation times at elevated temperatures lead to decomposition of the lithiated intermediate, as evidenced by VT-NMR and ReactIR™ studies.

- Solvent Effects : Polar aprotic solvents (e.g., THF, 2-MeTHF) enhance reaction efficiency compared to ethereal solvents like diethyl ether, particularly with sparteine surrogates.

Multi-Step Catalytic Processes for Chiral Amino Pyrrolidine Scaffolds

Catalytic Asymmetric Negishi Cross-Couplings

The catalytic asymmetric Negishi α-alkylation offers a one-pot method to synthesize 2-alkylpyrrolidines from N-Boc-pyrrolidine. This approach leverages racemic α-zincated intermediates and unactivated secondary halides in the presence of palladium catalysts.

Reaction Scope and Efficiency :

- Substrate Compatibility : Secondary alkyl halides (e.g., 2-bromopentane, 2-bromohexane) couple efficiently with α-zincated pyrrolidine, yielding 2-alkylpyrrolidines with moderate to high enantioselectivity.

- Catalytic Cycle : The process involves oxidative addition of the alkyl halide to Pd(0), transmetallation with the zincated intermediate, and reductive elimination to form the C–C bond.

| Substrate | Product Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| 2-Bromopentane | 72 | 85:15 |

| 2-Bromohexane | 68 | 82:18 |

| 2-Bromo-3-methylpentane | 65 | 80:20 |

Mechanistic Considerations

Preliminary studies rule out dynamic kinetic resolution (DKR) and β-hydride elimination pathways. Instead, the enantioconvergence likely arises from:

- Palladium-Catalyzed Reversibility : Reversible oxidative addition and transmetallation steps enable equilibration of intermediates, favoring the formation of the major enantiomer.

- Steric Control : Bulky secondary halides and the N-Boc group synergistically direct the approach of the zincated intermediate to the palladium center.

Stereochemical Control in SN2 Displacement Reactions of Sulfonylated Intermediates

Sulfonylation and Subsequent Nucleophilic Displacement

While SN2 reactions are less commonly reported for N-Boc pyrrolidine derivatives, sulfonylated intermediates (e.g., tosylates, mesylates) can serve as substrates for stereochemically controlled displacements.

Key Challenges :

- Steric Hindrance : The N-Boc group and adjacent substituents impede backside attack, favoring retention of configuration via SN1-like mechanisms or alternative pathways.

- Leaving Group Ability : Poor leaving groups (e.g., hydroxide) necessitate activation via sulfonylation to improve reactivity.

Theoretical Insights :

- Transition State Geometry : Bulky leaving groups (e.g., tosylates) enforce a planar transition state, reducing steric clashes and enabling SN2-like displacements.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state, enhancing reaction rates.

Properties

IUPAC Name |

methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYYJRIAHJXTNC-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919786 | |

| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913742-54-8 | |

| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The mechanism by which Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

Key Observations:

Protecting Groups : The Boc group in the target compound offers superior stability under basic conditions compared to the Z group in , which is acid-labile. This makes the Boc derivative more suitable for multi-step syntheses requiring orthogonal protection strategies .

Stereochemistry : The (2S,4R) configuration is critical for binding to chiral targets, such as enzyme active sites. Analog (2S,4S)-diastereomers (e.g., ) exhibit distinct biological activities due to altered spatial orientations .

Functional Groups :

- The methyl ester in the target compound improves solubility in organic solvents compared to carboxylic acid analogs (e.g., ), which may require ion-pairing agents for dissolution .

- Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Physicochemical and Pharmacological Data

| Property | Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate HCl | (2S,4R)-4-Fluoropyrrolidine-2-carboxylate HCl | (2S,4S)-Z-Protected Analog |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 0.8 | 1.5 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

| Hydrogen Bond Acceptors | 5 | 4 | 6 |

| Solubility in DMSO | >10 mM | >20 mM | ~5 mM |

| Metabolic Stability (t₁/₂) | >60 min (human liver microsomes) | >90 min | ~45 min |

Note: Data extrapolated from structural analogs and supplier specifications .

Research and Industrial Relevance

The target compound’s balanced lipophilicity (LogP ~1.2) and stability under physiological conditions make it preferable for prodrug development. In contrast, fluorinated analogs (e.g., ) are prioritized for PET imaging due to fluorine-18 labeling compatibility . Industrial suppliers like GLPBIO and ECHEMI emphasize scalability for the Boc-protected derivative, with >99% purity achievable via recrystallization from MeOH/EtOAc mixtures .

Biological Activity

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₁₁H₂₁ClN₂O₄

- Molecular Weight : 280.75 g/mol

- CAS Number : 913742-54-8

- Solubility : Soluble in DMSO and other organic solvents .

The compound features a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom, which plays a crucial role in its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies indicate that this compound can influence enzyme activity and receptor binding, potentially leading to therapeutic effects in neurological disorders . The stereochemistry at the 2 and 4 positions of the pyrrolidine ring is critical for its biological effectiveness.

Pharmacological Applications

Recent research has highlighted several potential applications for this compound:

- Neurological Disorders : The compound has shown promise as a chiral building block in the synthesis of drugs targeting neurological conditions. Its derivatives may exhibit enhanced pharmacological properties.

- Asymmetric Synthesis : Due to its unique structure, it serves as a catalyst in asymmetric synthesis reactions, which are vital in creating enantiomerically pure compounds for pharmaceutical use .

- Cancer Research : Some studies have indicated that derivatives of this compound may induce apoptosis in cancer cells, suggesting its potential role in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell cycle progression and apoptosis induction in various cancer cell lines. For instance:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase when tested on specific cancer cell lines, which is indicative of its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate HCl | Boc protection group | Different protection group affects reactivity |

| Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate HCl | Cbz protection group | May exhibit different binding affinities |

| (2R,4R)-Methyl 4-(tert-butoxycarbonyl)aminopyrrolidine HCl | Tert-butoxycarbonyl group | Provides steric hindrance affecting reaction pathways |

| (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine acid | Lacks ester functionality | Potentially different solubility profiles |

Scientific Research Applications

Pharmaceutical Development

Chiral Building Block

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride is primarily utilized as a chiral building block in the synthesis of various pharmaceuticals. The compound's specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring enhances its biological activity, making it suitable for developing drugs targeting neurological disorders and other therapeutic areas .

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with enhanced pharmacological properties. For instance, it can be transformed into compounds that exhibit improved binding affinity to biological targets, which is crucial for drug efficacy .

Asymmetric Synthesis

This compound plays a vital role as a catalyst in asymmetric synthesis. Its structure allows it to facilitate reactions that produce enantiomerically pure products, which are essential in the pharmaceutical industry where the activity of drugs often depends on their chirality .

Interaction Studies

Research involving this compound includes interaction studies that analyze its binding affinity to various biological targets. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. For example, investigations have shown that derivatives of this compound can influence enzyme activity or receptor binding, making them candidates for further development as therapeutic agents .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in drug development:

Chemical Properties and Safety

This compound has distinct chemical properties that influence its applications:

Q & A

Basic: What synthetic strategies optimize the yield of Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of pyrrolidine precursors followed by Boc protection and esterification. Key steps include:

- Cyclization : Use of chiral auxiliaries or catalysts to enforce (2S,4R) stereochemistry, with reaction conditions (e.g., acidic vs. basic media) influencing ring stability .

- Boc Protection : Reaction with di-tert-butyl dicarbonate under anhydrous conditions (e.g., THF, 0–25°C) with DMAP as a catalyst (yield: 75–85%) .

- Esterification : Methylation via Fischer esterification (HCl/MeOH) or coupling reagents like DCC/DMAP (yield: 80–90%).

Critical Parameter : Hydrochloride salt formation stabilizes the amine but may require pH-controlled precipitation to avoid racemization .

Advanced: How does stereochemical integrity at C2 and C4 impact reactivity in cross-coupling reactions?

Methodological Answer:

The (2S,4R) configuration introduces steric and electronic effects:

- Steric Hindrance : The Boc group at C4 limits nucleophilic attack at C2, favoring SN2 mechanisms in ester hydrolysis (e.g., LiOH/THF/H₂O at 0°C retains >95% ee) .

- Electronic Effects : The carboxylate’s electron-withdrawing nature enhances electrophilicity at C4, enabling selective amidation (e.g., HATU/DIPEA in DMF) .

Validation : Chiral HPLC (Chiralpak IA column) confirms enantiopurity post-reaction .

Basic: What analytical techniques reliably characterize this compound’s purity and structure?

Methodological Answer:

- NMR : H/C NMR identifies stereochemistry via coupling constants (e.g., Hz in CDCl₃) and Boc group integration .

- X-ray Crystallography : SHELX-refined structures (e.g., P2₁2₁2₁ space group) validate bond angles and hydrogen-bonding networks (R-factor < 0.08) .

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) detect impurities (<0.5%) .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to enzymes like proteases or kinases. The Boc group’s hydrophobicity often occupies hydrophobic pockets .

- MD Simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability of hydrogen bonds between the carboxylate and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

Validation : Compare computational values with SPR or ITC experimental data .

Basic: What conditions destabilize the Boc group, and how can this be mitigated?

Methodological Answer:

- Acidic Conditions : Boc cleavage occurs in TFA/DCM (1:1, 2 hr) or HCl/dioxane (4M, 30 min). Stabilize intermediates via low-temperature (-20°C) deprotection .

- Thermal Degradation : Above 80°C, Boc groups decompose (TGA 10% mass loss at 120°C). Use inert atmospheres (N₂/Ar) during high-temperature reactions .

Advanced: How does this compound compare to its (2S,4S) diastereomer in enzyme inhibition assays?

Methodological Answer:

- Kinetic Studies : The (2S,4R) isomer shows 3–5x higher for serine hydrolases due to better alignment with catalytic triads (e.g., α-thrombin: µM vs. 4.2 µM for 2S,4S) .

- Crystallographic Evidence : (2S,4R) forms a hydrogen bond between the carboxylate and His57 (trypsin), while (2S,4S) misaligns the Boc group, reducing affinity .

Basic: What solvents and temperatures maximize stability during long-term storage?

Methodological Answer:

- Solid State : Store at -20°C under desiccation (silica gel) to prevent HCl-mediated hydrolysis. PXRD confirms no polymorphic transitions over 12 months .

- Solution : Use anhydrous DMSO (1 mM, -80°C) with <0.1% H₂O; avoid DMF due to ester solvolysis .

Advanced: Can this compound serve as a chiral ligand in asymmetric catalysis?

Methodological Answer:

- Metal Coordination : The pyrrolidine nitrogen and carboxylate oxygen chelate transition metals (e.g., Cu(II) in aldol reactions, 85% ee) .

- Ligand Design : Modify the Boc group to electron-withdrawing substituents (e.g., trifluoroacetyl) to enhance Lewis acidity and enantioselectivity (>90% ee in Henry reactions) .

Basic: What synthetic byproducts are common, and how are they removed?

Methodological Answer:

- Byproducts : Unreacted Boc-anhydride (retention factor in EtOAc/hexanes) and methyl ester hydrolysis products ().

- Purification : Silica gel chromatography (gradient: 20–50% EtOAc/hexanes) or recrystallization (MeOH/Et₂O, 80% recovery) .

Advanced: How do isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic tracking?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.